1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
The compound “1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide” is a derivative of indazole . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of indazole derivatives is an interesting pharmacophore due to its applications in medicinal chemistry . The indazole core has been used for the synthesis of kinase inhibitors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazole derivatives include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be determined using various analytical methods such as gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction, and spectroscopic methods .Mechanism of Action
Target of Action
The primary target of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is the p21-activated kinase 1 (PAK1) . PAK1 is a serine/threonine kinase that plays a crucial role in cellular processes such as motility, proliferation, and survival . Abnormal activation of PAK1 is associated with the progression of various types of cancers .
Mode of Action
This compound interacts with PAK1, inhibiting its activity . This interaction results in the suppression of PAK1’s role in promoting cell growth and migration
Biochemical Pathways
The inhibition of PAK1 by this compound affects several biochemical pathways. PAK1 is involved in multiple signaling pathways, including the RAS-RAF-MEK-ERK pathway, which is critical for cell proliferation and survival . By inhibiting PAK1, this compound can potentially disrupt these pathways, leading to reduced cell growth and migration .
Result of Action
The inhibition of PAK1 by this compound leads to a significant suppression of cell growth and migration . This makes it a potential candidate for the development of anti-cancer drugs, particularly for cancers associated with abnormal PAK1 activation .
Safety and Hazards
Future Directions
The future directions in the research of indazole derivatives involve the development of new synthetic approaches to indazoles . This includes the exploration of new strategies for the synthesis of 1H- and 2H-indazoles . The indazole core is also being used for the synthesis of new kinase inhibitors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide are not fully understood yet. Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Cellular Effects
The cellular effects of this compound are currently unknown. It has been observed that 3-amino-1H-indazole-1-carboxamides have interesting antiproliferative activity . They were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Indazole derivatives have been shown to inhibit cell growth, suggesting that they may interact with cellular biomolecules to exert their effects .
Properties
IUPAC Name |
1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-13(19)9-5-7-18(8-6-9)14(20)12-10-3-1-2-4-11(10)16-17-12/h1-4,9H,5-8H2,(H2,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNXNMDAGDFNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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